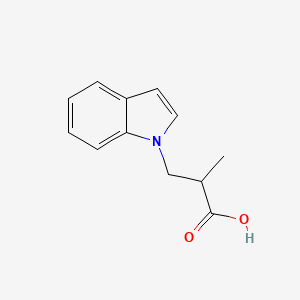

3-(1H-Indol-1-yl)-2-methylpropanoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

3-indol-1-yl-2-methylpropanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO2/c1-9(12(14)15)8-13-7-6-10-4-2-3-5-11(10)13/h2-7,9H,8H2,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZRQCALDRRWTLU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN1C=CC2=CC=CC=C21)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 1h Indol 1 Yl 2 Methylpropanoic Acid and Analogues

Retrosynthetic Analysis of the Target Compound

A logical retrosynthetic analysis of 3-(1H-Indol-1-yl)-2-methylpropanoic acid suggests two primary disconnection strategies. The most apparent disconnection is at the N1-C3 bond of the propanoic acid side chain, leading back to an indole (B1671886) nucleophile and a suitable three-carbon electrophile. This approach is attractive due to the well-established nucleophilicity of the indole nitrogen.

A second, less direct, disconnection could involve the C2-C3 bond of the propanoic acid moiety, which would entail a more complex synthesis involving the formation of a carbon-carbon bond on a pre-functionalized indole precursor. However, the former strategy is generally more efficient and will be the focus of the subsequent synthetic discussions.

Strategies for Constructing the 1-Substituted Indole-Propanoic Acid Moiety

The construction of the 1-substituted indole-propanoic acid core of the target molecule can be achieved through several reliable methods, primarily revolving around the formation of the bond between the indole nitrogen and the propanoic acid side chain.

N-Alkylation of Indole with Propanoic Acid Precursors

Direct N-alkylation of indole with a pre-functionalized propanoic acid derivative is a straightforward approach. This typically involves the reaction of an indole salt, generated by deprotonation with a suitable base, with an electrophilic propanoic acid precursor. A common precursor for this transformation is a 3-halopropanoic acid ester, such as ethyl 3-bromopropanoate. The ester functionality serves as a protecting group for the carboxylic acid and can be readily hydrolyzed in a subsequent step.

Another viable strategy is the Michael addition of indole to an α,β-unsaturated ester. For the synthesis of the target molecule, the conjugate addition of indole to ethyl methacrylate (B99206) would directly install the desired carbon skeleton. This reaction is often catalyzed by a base to enhance the nucleophilicity of the indole.

| Method | Precursor | Typical Conditions | Notes |

| Direct N-Alkylation | Ethyl 3-bromopropanoate | Indole, NaH, DMF | Requires stoichiometric base. |

| Michael Addition | Ethyl methacrylate | Indole, Base (e.g., DABCO, K₂CO₃), Solvent (e.g., DMF, MeCN) | Atom-economical and often proceeds under milder conditions. researchgate.net |

This table is interactive and can be sorted by clicking on the headers.

Functionalization Approaches for the 2-Methyl Group

The introduction of the methyl group at the 2-position of the propanoic acid chain can be accomplished in two primary ways: by using a starting material that already contains the methyl group or by α-alkylation of a propanoic acid derivative.

In the context of the Michael addition strategy described above, employing ethyl methacrylate as the Michael acceptor directly incorporates the 2-methyl group into the final product structure. This is an efficient approach as it forms the C-N bond and sets the desired substitution pattern simultaneously.

Alternatively, if starting with a precursor like ethyl 3-(1H-indol-1-yl)propanoate, the methyl group can be introduced at the α-position. This would involve deprotonation of the α-carbon with a strong base, such as lithium diisopropylamide (LDA), followed by quenching with an electrophilic methyl source, like methyl iodide. This method offers flexibility but requires an additional synthetic step.

Catalytic Methods in Indole Propanoic Acid Synthesis

Modern synthetic chemistry often employs catalytic methods to improve efficiency and reduce waste. The N-alkylation of indoles can be achieved using catalytic amounts of a base or through transition metal catalysis. For instance, the Michael addition of indoles to acrylates can be catalyzed by various organic bases. researchgate.net

Furthermore, copper-catalyzed N-alkylation of indoles with alkyl halides has been reported, offering an alternative to the use of strong stoichiometric bases. organic-chemistry.org These catalytic approaches often provide milder reaction conditions and broader functional group tolerance.

Enantioselective Synthesis of Chiral this compound

The presence of a stereocenter at the 2-position of the propanoic acid moiety necessitates the development of enantioselective synthetic methods to obtain single enantiomers of the target compound.

Asymmetric Catalysis for Stereocenter Formation

The most elegant and efficient way to achieve an enantioselective synthesis is through the use of a chiral catalyst. In the context of the Michael addition of indole to an α,β-unsaturated ester, a chiral catalyst can control the facial selectivity of the nucleophilic attack, leading to the preferential formation of one enantiomer.

Various chiral catalysts have been developed for asymmetric aza-Michael additions. These include chiral phosphoric acids, bifunctional thioureas, and metal complexes with chiral ligands. lookchem.comnih.gov For example, a chiral phosphoric acid can act as a Brønsted acid catalyst, activating the Michael acceptor and simultaneously providing a chiral environment for the reaction. lookchem.com

| Catalyst Type | Example Catalyst | Typical Reaction | Reported Enantioselectivity |

| Chiral Phosphoric Acid | (R)-TRIP | Aza-Michael addition of indoles to enones | Up to 97% ee lookchem.com |

| Bifunctional Thiourea | Takemoto's catalyst | Aza-Michael addition of amines to nitroalkenes | High ee |

| Chiral Metal Complex | Cu(II)-Box | Friedel-Crafts alkylation of indoles | Up to 92% ee nih.gov |

This table is interactive and can be sorted by clicking on the headers.

The selection of the appropriate chiral catalyst and reaction conditions is crucial for achieving high enantioselectivity and yield. The development of such asymmetric methodologies is a significant area of research in organic synthesis.

Chiral Auxiliary-Mediated Synthesis

Chiral auxiliaries are stereogenic molecules that are temporarily incorporated into a prochiral substrate to control the stereoselectivity of a subsequent reaction. researchgate.net After the desired stereocenter is created, the auxiliary is removed, yielding the enantiomerically enriched product. researchgate.net One of the most reliable and widely used methods for the asymmetric synthesis of α-substituted carboxylic acids is the diastereoselective alkylation of chiral N-acyloxazolidinones, famously known as Evans auxiliaries. williams.edursc.org

This methodology can be hypothetically applied to the synthesis of this compound. The general strategy involves the acylation of a chiral oxazolidinone, for example, (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone, with propionyl chloride to form the corresponding N-propionyl imide. Deprotonation of this imide with a strong base, such as sodium bis(trimethylsilyl)amide (NaHMDS) or lithium diisopropylamide (LDA), generates a rigid Z-enolate. williams.edu The chelation of the metal cation by the carbonyl oxygen and the oxazolidinone oxygen fixes the conformation of the enolate. williams.edu

Subsequent alkylation of this enolate with a suitable electrophile, such as 1-(bromomethyl)-1H-indole, would proceed via attack from the less sterically hindered face of the enolate, opposite to the bulky substituent at the C4 position of the oxazolidinone. williams.edu This directs the formation of one diastereomer preferentially. Finally, the chiral auxiliary can be cleaved under mild conditions, for instance, using lithium hydroxide (B78521) and hydrogen peroxide, to yield the desired enantiomerically enriched this compound and recover the chiral auxiliary. williams.edu

| Step | Description | Key Reagents | Stereochemical Control |

|---|---|---|---|

| 1. Acylation | Attachment of the propionyl group to the chiral auxiliary. | Propionyl chloride, Triethylamine | Formation of a chiral imide. |

| 2. Enolate Formation | Deprotonation to form a rigid Z-enolate. | NaHMDS or LDA | Chelation control fixes the enolate geometry. |

| 3. Diastereoselective Alkylation | Introduction of the indol-1-ylmethyl group. | 1-(Bromomethyl)-1H-indole | Steric hindrance from the auxiliary directs the approach of the electrophile. |

| 4. Auxiliary Cleavage | Removal of the chiral auxiliary to yield the carboxylic acid. | LiOH, H2O2 | Liberation of the enantiomerically enriched product. |

Resolution Techniques for Enantiomer Separation

An alternative to asymmetric synthesis is the resolution of a racemic mixture of this compound. Resolution techniques separate enantiomers based on their different interactions with a chiral environment.

Enzymatic Kinetic Resolution: This method utilizes the stereoselectivity of enzymes, typically lipases or esterases, to selectively catalyze the transformation of one enantiomer of a racemic mixture, leaving the other enantiomer unreacted. tudelft.nl For a racemic mixture of this compound, this could involve the enzymatic esterification of the carboxylic acid. The enzyme would selectively catalyze the esterification of one enantiomer at a much faster rate than the other. The resulting mixture of the esterified enantiomer and the unreacted carboxylic acid enantiomer can then be separated by conventional methods such as chromatography or extraction. The unreacted acid can be isolated, and the ester can be hydrolyzed back to the corresponding carboxylic acid, yielding both enantiomers in high enantiomeric purity. The success of this method depends on the enzyme's enantioselectivity (E-value), with higher E-values indicating better separation. tudelft.nl

Chiral Chromatography: High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful analytical and preparative technique for separating enantiomers. nih.gov The racemic mixture of this compound is passed through a column packed with a chiral material. The enantiomers interact differently with the CSP, leading to different retention times and thus their separation. nih.gov Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209), are commonly used for the separation of a wide range of chiral compounds, including carboxylic acids. nih.govmdpi.com The choice of the mobile phase and the specific CSP are critical for achieving good resolution. nih.gov

| Technique | Principle | Advantages | Disadvantages |

|---|---|---|---|

| Enzymatic Kinetic Resolution | Enzyme-catalyzed selective reaction of one enantiomer. | High enantioselectivity, mild reaction conditions. | Maximum theoretical yield for one enantiomer is 50%, requires screening of enzymes. |

| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase. | Applicable to a wide range of compounds, can provide high purity for both enantiomers. | Can be expensive for preparative scale, requires method development. |

Green Chemistry Principles in Synthetic Route Design

The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the chemical process. benthamdirect.comresearchgate.net This involves considering factors such as atom economy, the use of safer solvents and reagents, and energy efficiency. primescholars.com

Use of Greener Solvents and Reagents: The choice of solvents plays a significant role in the environmental footprint of a synthesis. Replacing hazardous solvents with greener alternatives, such as water, ethanol, or ionic liquids, can significantly reduce toxicity and waste. researchgate.netopenmedicinalchemistryjournal.com For instance, exploring the synthesis of indole derivatives in water or under solvent-free conditions has been an area of active research. openmedicinalchemistryjournal.com Additionally, the use of less toxic and more sustainable reagents is a key aspect of green chemistry.

Energy Efficiency: Employing energy-efficient methods, such as microwave-assisted synthesis, can often reduce reaction times and energy consumption compared to conventional heating. tandfonline.commdpi.com Microwave irradiation has been successfully applied to the synthesis of various indole derivatives, often leading to higher yields in shorter reaction times. tandfonline.com

| Green Chemistry Principle | Application in Synthesis | Potential Benefit |

|---|---|---|

| Atom Economy | Use of catalytic methods and recyclable chiral auxiliaries. bath.ac.uk | Reduced waste generation. primescholars.com |

| Safer Solvents | Replacing traditional organic solvents with water, ethanol, or ionic liquids. openmedicinalchemistryjournal.com | Reduced toxicity and environmental impact. |

| Energy Efficiency | Implementation of microwave-assisted synthesis. tandfonline.com | Shorter reaction times and lower energy consumption. |

Exploration of Biological Activities and Pharmacological Relevance

In Vitro Bioactivity Screening of 3-(1H-Indol-1-yl)-2-methylpropanoic Acid

Specific in vitro bioactivity data for this compound is scarce. The following sections explore potential activities based on studies of closely related isomers.

Enzyme Inhibition Assays (e.g., L-Tryptophan Oxidase VioA inhibition as observed for 3-(1H-indol-3-yl)-2-methylpropanoic acid)

Receptor Binding and Agonist/Antagonist Profiling

Cellular Assays for Modulatory Effects

Specific cellular assay data for this compound are not described in the available literature. Research on other indole (B1671886) derivatives has shown a wide range of cellular effects. For example, various indole-2-carboxamides and indole-6-carboxylic acid derivatives have demonstrated antiproliferative activity against cancer cell lines, inducing apoptosis and cell cycle arrest. nih.govmdpi.com A different compound, 3-[5-(1H-indol-3-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl]-propionic acid, was found to decrease IgE levels and reduce inflammatory cytokines in cellular models, indicating anti-inflammatory and anti-allergic potential. mdpi.com

Broad Spectrum Biological Activities Associated with Indole-Propanoic Acid Scaffolds

The indole-propanoic acid scaffold, particularly in the form of Indole-3-propionic acid (IPA), a metabolite produced by gut microbiota, is associated with a range of significant biological activities. nih.govnih.gov

Antioxidant Properties

Indole-3-propionic acid (IPA) is recognized as a potent antioxidant and a scavenger of free radicals. nih.govmdpi.com It has demonstrated the ability to protect cells from oxidative damage induced by various stressors. researchgate.netmdpi.com Studies have shown that IPA can prevent lipid peroxidation and reduce DNA damage caused by reactive oxygen species (ROS). researchgate.net Its free radical-scavenging properties are considered superior to even those of melatonin (B1676174), another well-known indole-based antioxidant. mdpi.com Unlike many synthetic antioxidants, IPA does not exhibit pro-oxidant effects. mdpi.com

Table 1: Summary of Antioxidant Activities of Indole-3-Propionic Acid (IPA)

| Activity | Description | References |

|---|---|---|

| Radical Scavenging | Efficiently detoxifies reactive oxygen species, such as hydroxyl radicals. | nih.gov |

| Neuroprotection | Protects neurons from ischemic damage by reducing lipid peroxidation and DNA damage. | researchgate.net |

| Cellular Protection | Prevents ROS damage and cell death in neuronal cells exposed to amyloid-beta peptide. | mdpi.com |

| Chemical Stability | Does not undergo autoxidation in the presence of transition metals, making it superior to many other antioxidants. | nih.gov |

Anti-inflammatory Effects

The indole-propanoic acid scaffold is strongly linked to anti-inflammatory activity. nih.govnih.gov IPA, the most studied compound with this scaffold, exerts anti-inflammatory effects through various mechanisms. physiology.orgnih.govresearchgate.net It has been shown to modulate immune responses and can be beneficial in conditions characterized by excessive inflammation. nih.gov For instance, in models of colitis, IPA treatment has been shown to improve clinical outcomes and enhance intestinal barrier function, which is often compromised during inflammation. physiology.orgnih.gov This suggests a role in regulating mucosal homeostasis. physiology.orgresearchgate.net

Table 2: Summary of Anti-inflammatory Activities of Indole-3-Propionic Acid (IPA)

| Activity | Description | References |

|---|---|---|

| Immune Modulation | Phenocopies the anti-inflammatory effect of kynurenine (B1673888) via the Aryl Hydrocarbon Receptor (AhR). | nih.gov |

| Intestinal Homeostasis | Regulates intestinal mucosal homeostasis and dampens inflammatory signaling in models of colitis. | physiology.org |

| Cytokine Inhibition | Can inhibit the synthesis of proinflammatory cytokines. | researchgate.net |

| Barrier Enhancement | Improves intestinal barrier function, which is crucial for preventing inflammation triggered by luminal contents. | physiology.orgnih.gov |

Antimicrobial and Anti-tubercular Potential

The emergence of multidrug-resistant pathogens necessitates the discovery of novel antimicrobial agents. Indole derivatives have been extensively investigated for their antimicrobial properties. While specific studies on this compound are not prevalent, the broader class of indole-containing compounds has demonstrated significant activity against a range of microbial pathogens.

A closely related compound, Indole-3-propionic acid (IPA), a metabolite produced by the gut microbiota, has shown notable in vitro and in vivo activity against Mycobacterium tuberculosis (Mtb), including drug-resistant strains. asm.orgfrontiersin.orgnih.govasm.org Research suggests that IPA exerts its anti-tubercular effect by targeting the tryptophan biosynthesis pathway in Mtb. nih.gov Specifically, it acts as an allosteric inhibitor of anthranilate synthase (TrpE), a key enzyme in this pathway, by mimicking the natural feedback inhibitor, tryptophan. nih.gov This inhibition leads to a depletion of tryptophan, which is essential for the bacterium's survival. The in vivo efficacy of IPA has been demonstrated in a mouse model of acute Mtb infection, where it significantly reduced the bacterial load in the spleen. asm.org

The selective but broad-spectrum antimycobacterial activity of IPA, with no significant action against common Gram-negative or Gram-positive bacteria, highlights the potential for targeted therapy. frontiersin.org This specificity suggests that derivatives such as this compound could also exhibit potent and selective anti-tubercular effects.

Table 1: Anti-tubercular Activity of Indole-3-propionic Acid (IPA)

| Parameter | Finding | Reference |

|---|---|---|

| Mechanism of Action | Allosteric inhibitor of anthranilate synthase (TrpE) in M. tuberculosis. nih.gov | nih.gov |

| In Vitro Activity | Active against M. tuberculosis, including multi-drug resistant strains, and various non-tuberculous mycobacteria (NTM). frontiersin.org | frontiersin.org |

| In Vivo Efficacy | Reduced bacterial load in the spleen in a mouse model of acute M. tuberculosis infection. asm.org | asm.org |

| Selectivity | Displays selective antimycobacterial activity with no significant activity against Gram-negative or -positive bacteria. frontiersin.org | frontiersin.org |

Neuroprotective Activities

Neurodegenerative diseases like Alzheimer's disease are characterized by the aggregation of amyloid-beta (Aβ) peptides, leading to neuronal dysfunction and cell death. nih.gov Compounds that can modulate Aβ aggregation are therefore of significant therapeutic interest. While direct studies on this compound are limited, the structurally related dipeptide, MRZ-99030, which contains a D-tryptophan (B555880) moiety, has been extensively studied for its neuroprotective effects. nih.govnih.gov

MRZ-99030 acts as a modulator of Aβ aggregation. nih.gov It does not prevent the initial protein-protein interactions between Aβ monomers but rather promotes the formation of large, non-amyloidogenic, amorphous Aβ aggregates. nih.gov This action effectively reduces the concentration of toxic soluble oligomeric Aβ species, which are considered the primary neurotoxic agents. nih.govnih.gov Preclinical studies have shown that MRZ-99030 can prevent Aβ-induced toxicity in various neuronal cell lines. nih.gov

In vivo studies in animal models of Alzheimer's disease have further demonstrated the neuroprotective potential of MRZ-99030. nih.gov It has been shown to reverse Aβ oligomer-induced deficits in long-term potentiation (LTP), a cellular correlate of learning and memory, and improve cognitive performance in rats and mice. nih.govresearchgate.net These findings suggest that the indole scaffold, a key feature of this compound, may play a crucial role in these neuroprotective activities. Other indole derivatives have also been investigated for their neuroprotective properties, with some showing the ability to reduce oxidative stress and neuroinflammation in preclinical models. nih.govmdpi.com

Table 2: Neuroprotective Activity of MRZ-99030

| Parameter | Finding | Reference |

|---|---|---|

| Mechanism of Action | Modulates Aβ aggregation by promoting the formation of large, non-amyloidogenic aggregates, reducing toxic oligomers. nih.gov | nih.gov |

| In Vitro Efficacy | Prevents Aβ-induced toxicity in PC12 cells, retinal ganglion cells, and retinal pigment epithelium cells. nih.gov | nih.gov |

| In Vivo Efficacy | Reverses Aβ oligomer-induced deficits in hippocampal LTP and cognitive performance in rodent models. nih.govresearchgate.net | nih.govresearchgate.net |

| Preclinical Models | Animal models of Alzheimer's disease. nih.govresearchgate.net | nih.govresearchgate.net |

Anti-adipogenic Activity

Obesity is a global health issue characterized by excessive fat accumulation, which is regulated by a process called adipogenesis. Compounds that can inhibit adipogenesis are potential therapeutic agents for obesity. The anti-adipogenic potential of various indole derivatives has been explored. For instance, indole derivatives isolated from the brown alga Sargassum thunbergii, such as indole-2-carboxaldehyde and indole-6-carboxaldehyde, have been shown to inhibit adipocyte differentiation in 3T3-L1 cells. mdpi.comnih.gov

These compounds were found to significantly inhibit lipid accumulation and downregulate the expression of key adipogenic transcription factors, including peroxisome proliferator-activated receptor-γ (PPARγ) and CCAAT/enhancer-binding protein α (C/EBPα). mdpi.com The proposed mechanism for these effects involves the activation of AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis. mdpi.com While these findings are for different indole derivatives, they suggest that the indole core of this compound could also confer anti-adipogenic properties.

**Table 3: Anti-adipogenic Activity of Indole Derivatives from *Sargassum thunbergii***

| Compound | Finding | Reference |

|---|---|---|

| Indole-2-carboxaldehyde (STC-1) | Inhibited lipid accumulation and downregulated PPARγ and C/EBPα expression in 3T3-L1 cells via AMPK activation. mdpi.com | mdpi.com |

| Indole-6-carboxaldehyde (STC-5) | Inhibited lipid accumulation and downregulated PPARγ and C/EBPα expression in 3T3-L1 cells via AMPK activation. mdpi.com | mdpi.com |

Assessment in Preclinical Models for Activity Validation

The validation of the biological activities of novel compounds relies heavily on preclinical studies using in vitro and in vivo models. For the activities discussed above, several preclinical models have been employed for structurally related indole derivatives.

In the context of anti-tubercular activity , Indole-3-propionic acid (IPA) has been validated in a mouse model of acute Mycobacterium tuberculosis infection. Administration of IPA led to a significant, seven-fold reduction in the bacterial load in the spleen, demonstrating its in vivo efficacy. asm.org

For neuroprotective activities , the dipeptide MRZ-99030 has undergone extensive preclinical evaluation. In vivo studies in rodent models of Alzheimer's disease have shown that systemic administration of MRZ-99030 protects against deficits in hippocampal long-term potentiation and ameliorates cognitive deficits in memory tasks. nih.govresearchgate.net These studies provide strong preclinical evidence for the therapeutic potential of indole-containing compounds in neurodegenerative disorders.

Regarding anti-adipogenic activity , the primary preclinical model used to evaluate the indole derivatives from Sargassum thunbergii was the 3T3-L1 preadipocyte cell line. mdpi.comnih.gov These in vitro studies demonstrated the compounds' ability to inhibit adipocyte differentiation and lipid accumulation. While in vivo studies for these specific compounds are not extensively reported, other indole derivatives like indole-3-carbinol (B1674136) have shown anti-obesity effects in high-fat-diet-induced obese mice. researchgate.net

Although direct preclinical data for this compound is not yet available, the robust preclinical validation of its structural analogs provides a strong rationale for its further investigation for similar therapeutic applications.

Molecular Interactions and Elucidation of Mechanism of Action

Target Deconvolution Strategies for 3-(1H-Indol-1-yl)-2-methylpropanoic Acid

There is no available research detailing the application of target deconvolution strategies to identify the specific biological targets of this compound.

No studies have been published that utilize affinity chromatography coupled with proteomics to isolate and identify the protein binding partners of this compound. This approach, which involves immobilizing the compound on a solid support to capture interacting proteins from cell or tissue lysates, has not been publicly documented for this specific molecule.

The development and use of chemical probes derived from this compound for target identification have not been reported. Such probes, which typically incorporate a reactive or reporter group to covalently label or visualize target proteins, are crucial for validating direct molecular interactions within a cellular context.

Detailed Mechanistic Investigations of Identified Targets

In the absence of identified biological targets, there are no detailed mechanistic investigations concerning the effects of this compound.

There is no information available regarding the enzymatic inhibitory activity of this compound. Studies on its effects on enzyme kinetics, including the determination of inhibition constants (Kᵢ) or the mode of inhibition (e.g., competitive, non-competitive), have not been described in the scientific literature.

The role of this compound as a modulator of receptor function is unknown. There are no reports on its ability to act as an agonist or antagonist at any specific receptor, nor any data on its influence on receptor-mediated signaling pathways.

The impact of this compound on intracellular signaling cascades has not been elucidated. Research detailing its effects on key signaling pathways, such as those involving protein kinases, phosphatases, or second messengers, is not available.

While other indole (B1671886) derivatives have shown activity in various biological contexts, including as inhibitors of cytosolic phospholipase A2α or as antimitotic agents, this information cannot be extrapolated to this compound without direct experimental evidence. Further research is required to uncover the molecular interactions and mechanism of action of this specific compound.

Lack of Specific Research Data on this compound Prevents Detailed Analysis of Cellular Uptake and Distribution

Comprehensive searches of available scientific literature and databases have revealed a significant lack of specific research data concerning the cellular uptake and intracellular distribution of the chemical compound This compound . While studies on various indole-containing molecules and their derivatives are present in the scientific domain, specific experimental data detailing the mechanisms by which this particular isomer enters cells and where it localizes within subcellular compartments could not be found.

The investigation sought to uncover detailed research findings, including potential data on transporter-mediated uptake, passive diffusion characteristics, and localization within organelles such as the mitochondria, endoplasmic reticulum, or nucleus. Such studies are crucial for understanding the molecular interactions and mechanism of action of any bioactive compound. However, the search results did not yield any specific experimental studies, and therefore, no data tables or detailed research findings on the cellular transport and distribution of this compound can be provided.

It is important to distinguish this compound from its isomers, such as 3-(1H-indol-3-yl)-propanoic acid derivatives, for which some biological and chemical data are available. The position of the substitution on the indole ring significantly influences the molecule's chemical properties and its potential interactions with biological systems. Consequently, data from other indole propanoic acid derivatives cannot be extrapolated to accurately describe the behavior of this compound.

Without dedicated studies on its cellular pharmacokinetics, any discussion on the cellular uptake and intracellular distribution of this compound would be purely speculative and would not meet the standards of a scientifically accurate and authoritative article. Further empirical research is required to elucidate these fundamental aspects of its biological activity.

Structure Activity Relationship Sar Studies and Rational Design

Systematic Structural Modifications of the Indole (B1671886) Nucleus

The indole nucleus serves as a versatile scaffold in drug design, and its modification can significantly impact the biological activity of the parent compound.

N-substitution: The nitrogen atom of the indole ring is a common site for modification. In related indole derivatives, substitution at the N-1 position can influence the compound's pharmacokinetic and pharmacodynamic properties. For instance, in a series of indole-2-propanoic acid derivatives, N-alkylation was explored to enhance activity. Similarly, for 3-(1H-Indol-1-yl)-2-methylpropanoic acid, introducing various substituents on the indole nitrogen could modulate its interaction with biological targets.

Ring Substitutions: Modifications on the benzene (B151609) portion of the indole ring can also lead to significant changes in activity. The introduction of electron-donating or electron-withdrawing groups at different positions (e.g., C-4, C-5, C-6, C-7) can alter the electronic distribution of the indole ring, thereby affecting its binding affinity to target proteins. For example, studies on 1H-indole-2-carboxamides have shown that chloro or fluoro groups at the C-5 position can enhance potency at the CB1 receptor. nih.gov

Variations in the Propanoic Acid Side Chain

The propanoic acid side chain is another critical component for modification in the quest for improved biological activity.

Length and Branching: The length of the alkyl chain connecting the carboxylic acid group to the indole nucleus can be varied. Shortening or lengthening the propanoic acid chain can affect the compound's conformational flexibility and its ability to fit into a specific binding pocket. The presence of a methyl group at the alpha-position of the propanoic acid moiety in this compound already introduces a chiral center and a degree of steric bulk, which can be crucial for activity. Further branching or the introduction of different alkyl groups could be explored to optimize interactions.

Chiral Centers: The stereochemistry of the chiral center at the C-2 position of the propanoic acid side chain is expected to play a significant role in the biological activity of this compound. In many biologically active molecules, one enantiomer is significantly more potent than the other. Therefore, the synthesis and biological evaluation of individual enantiomers are essential steps in the SAR exploration.

Correlation of Structural Features with Biological Activity and Target Affinity

The ultimate goal of SAR studies is to establish a clear correlation between specific structural features and the resulting biological activity. This understanding is foundational for the rational design of more potent and selective analogs.

Pharmacophore modeling is a computational technique used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) required for a molecule to exert a specific biological effect. dovepress.com For a series of active compounds, a pharmacophore model can be generated to guide the design of new molecules with improved affinity. A hypothetical pharmacophore model for this compound analogs might include a hydrogen bond acceptor (the carboxylic acid), a hydrophobic aromatic feature (the indole ring), and specific steric volumes.

A study on indole and isatin (B1672199) derivatives identified a pharmacophore model with two hydrogen bond acceptors, one hydrophobic region, and two aromatic rings as being important for antiamyloidogenic activity. mdpi.com Such models can be instrumental in designing new ligands with desired biological activities. dovepress.com

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational method that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov QSAR models can predict the activity of newly designed compounds before their synthesis, thus saving time and resources.

For a series of this compound derivatives, a QSAR model could be developed by correlating various molecular descriptors (e.g., electronic, steric, and hydrophobic parameters) with their measured biological activities. The results of QSAR studies on other propionic acid derivatives have demonstrated that topological parameters can govern their antimicrobial activities. arabjchem.org A 3D-QSAR model for indole and isatin derivatives has also been developed to identify physicochemical features correlated with their anti-aggregating potency. mdpi.com

Design and Synthesis of Novel Analogues with Enhanced Potency or Selectivity

The insights gained from SAR studies, pharmacophore modeling, and QSAR analysis provide a rational basis for the design and synthesis of novel analogs with improved pharmacological profiles. For example, if SAR studies indicate that a specific substitution on the indole ring leads to increased potency, new analogs incorporating this feature can be synthesized.

The synthesis of indole propanoic acid derivatives often involves multi-step reaction sequences. For instance, a series of indole-5-propanoic acid compounds were synthesized to develop novel GPR40 agonists. nih.govskku.edu Similarly, novel 1H-indole-2-carboxylic acid derivatives have been designed and synthesized as potential antitumor agents. nih.gov The synthesis of new analogs of this compound would likely follow established synthetic methodologies for indole derivatives.

Table of SAR Insights for Indole-Based Compounds:

| Structural Modification | Observation in Analogous Compounds | Potential Impact on this compound |

|---|---|---|

| N-1 Substitution on Indole | Modulates pharmacokinetic and pharmacodynamic properties in indole-2-propanoic acids. | Could alter target binding and metabolic stability. |

| C-5 Halogenation on Indole | Chloro or fluoro groups at C-5 enhanced CB1 receptor potency in 1H-indole-2-carboxamides. nih.gov | May improve binding affinity to specific biological targets. |

| Propanoic Acid Chain Length | Affects conformational flexibility and fit within binding pockets. | Optimization could lead to enhanced activity. |

| Chirality at C-2 | Often results in one enantiomer being more potent. | Separation and testing of enantiomers is crucial for determining the active stereoisomer. |

Computational Approaches in the Study of 3 1h Indol 1 Yl 2 Methylpropanoic Acid

Molecular Docking Simulations for Ligand-Target Binding Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used in drug design to predict how a small molecule (ligand), such as 3-(1H-Indol-1-yl)-2-methylpropanoic acid, might interact with a biological target, typically a protein or enzyme.

Prediction of Binding Modes and Key Interactions

In a hypothetical molecular docking study of this compound, the primary goal would be to identify the most likely binding poses of the molecule within the active site of a target protein. This analysis would reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that contribute to the stability of the ligand-protein complex. The indole (B1671886) ring, the carboxylic acid group, and the methyl group of the compound would be analyzed for their potential to form specific interactions with amino acid residues in the binding pocket.

Virtual Screening for Novel Binders

Molecular docking can also be employed in virtual screening campaigns to identify other potential binders from large compound libraries. If this compound were identified as a hit compound, its docking pose and interaction pattern could be used as a template to search for structurally similar or diverse molecules that are predicted to bind to the same target with potentially higher affinity or better selectivity.

Molecular Dynamics (MD) Simulations for Conformational Stability and Binding Dynamics

Molecular dynamics simulations provide a more dynamic picture of molecular interactions by simulating the movement of atoms and molecules over time. These simulations can be used to assess the stability of a protein-ligand complex and to explore the conformational changes that may occur upon binding.

Analysis of Protein-Ligand Complex Dynamics

If a docked pose of this compound within a target protein were subjected to MD simulations, researchers could analyze the trajectory of the complex to understand its stability. Key metrics such as root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) would be calculated to assess the flexibility of the protein and the ligand. This would provide insights into how the compound is accommodated within the binding site and whether the initial docked pose is maintained over time.

Investigation of Allosteric Effects

MD simulations are also a valuable tool for investigating allosteric effects, where the binding of a ligand to one site on a protein influences the activity at another site. By simulating the binding of this compound to a potential allosteric site, it would be possible to observe conformational changes that propagate through the protein structure and potentially modulate the function of the active site.

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity

Quantum chemical calculations, such as Density Functional Theory (DFT), are used to investigate the electronic properties of molecules. These methods can provide detailed information about the distribution of electrons within a molecule, which is crucial for understanding its reactivity and intermolecular interactions.

For this compound, DFT calculations could be used to determine a variety of properties, including:

Optimized molecular geometry: To predict the most stable three-dimensional structure of the molecule.

Electron density distribution: To identify regions of the molecule that are electron-rich or electron-poor, which can indicate potential sites for interaction with other molecules.

Frontier molecular orbitals (HOMO and LUMO): The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are important for predicting the chemical reactivity of a molecule. The energy gap between the HOMO and LUMO can provide insights into the molecule's stability.

Electrostatic potential map: This map illustrates the charge distribution on the surface of the molecule, highlighting areas that are likely to engage in electrostatic interactions.

Such calculations would provide a fundamental understanding of the chemical nature of this compound, which would be invaluable for interpreting the results of molecular docking and dynamics simulations and for guiding the design of future experiments.

Frontier Molecular Orbital Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental tool in computational chemistry for predicting the reactivity and electronic properties of a molecule. This analysis primarily focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical stability and reactivity.

For indole derivatives, the HOMO is typically localized on the electron-rich indole ring, indicating its propensity to donate electrons in chemical reactions. Conversely, the LUMO is generally distributed over the entire molecule, representing its ability to accept electrons. A smaller HOMO-LUMO gap suggests higher chemical reactivity, greater polarizability, and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO.

While specific DFT calculations for this compound are not available, studies on related indole derivatives provide insight into their electronic behavior. For instance, DFT calculations on various indole derivatives have shown that substitutions on the indole ring can significantly influence the HOMO-LUMO energy gap, thereby tuning the molecule's reactivity.

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | -6.25 |

| LUMO Energy | -1.85 |

| HOMO-LUMO Gap (ΔE) | 4.40 |

Electrostatic Potential Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. It is a valuable tool for understanding intermolecular interactions, as it indicates the regions of a molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic). In an MEP map, regions of negative electrostatic potential are typically colored red, indicating an excess of electrons, while regions of positive electrostatic potential are colored blue, indicating a deficiency of electrons. Green and yellow represent areas with neutral or intermediate potential.

For a molecule like indole-3-propionic acid, the MEP map would likely show a region of high electron density (red) around the oxygen atoms of the carboxylic acid group, making them susceptible to electrophilic attack and capable of forming hydrogen bonds. The nitrogen atom in the indole ring also contributes to a region of negative potential. Conversely, the hydrogen atom of the carboxylic acid and the N-H group of the indole ring would be expected to have a positive electrostatic potential (blue), making them potential sites for nucleophilic attack or hydrogen bond donation.

| Molecular Region | Predicted Electrostatic Potential | Interaction Propensity |

|---|---|---|

| Carboxylic Acid Oxygen Atoms | Negative (Red) | Electrophilic attack, Hydrogen bond acceptor |

| Indole Ring (π-system) | Negative (Red/Yellow) | π-π stacking, Cation-π interactions |

| Carboxylic Acid Hydrogen Atom | Positive (Blue) | Nucleophilic attack, Hydrogen bond donor |

| Indole N-H Hydrogen Atom | Positive (Blue) | Hydrogen bond donor |

In Silico Prediction of Biological Activities and ADMET Properties

In silico tools are widely used in the early stages of drug discovery to predict the biological activities and the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound. These computational models help in identifying potential drug candidates and flagging compounds with unfavorable pharmacokinetic profiles.

For indole-3-propionic acid, in silico predictions can provide insights into its potential biological targets and its drug-likeness. Various online platforms and software can be used to calculate a range of physicochemical and pharmacokinetic parameters based on the molecule's structure. These predictions are based on established models and large datasets of known compounds.

Studies on various indole derivatives have utilized in silico ADMET predictions to assess their potential as therapeutic agents. ebi.ac.uk For instance, predictions often include parameters such as lipophilicity (LogP), aqueous solubility, blood-brain barrier permeability, and potential for inhibition of cytochrome P450 enzymes.

| Property | Predicted Value/Classification | Implication |

|---|---|---|

| Molecular Weight | < 200 g/mol | Good for absorption |

| LogP (Lipophilicity) | 1.5 - 2.5 | Good balance for permeability and solubility |

| Aqueous Solubility | Moderately Soluble | Acceptable for oral administration |

| Blood-Brain Barrier Permeability | Predicted to be low | May have limited central nervous system effects |

| Cytochrome P450 Inhibition | Predicted to be a weak inhibitor of some isoforms | Low potential for drug-drug interactions |

| Lipinski's Rule of Five | Compliant | Good drug-likeness profile |

Metabolic Pathways and Biotransformation Studies

In Vitro Metabolism using Hepatic Microsomes and Recombinant Enzymes (e.g., CYP450)

In vitro models, such as hepatic microsomes and recombinant cytochrome P450 (CYP450) enzymes, are standard tools for elucidating the metabolic pathways of new chemical entities. mdpi.com These systems contain a high concentration of phase I drug-metabolizing enzymes and are instrumental in identifying potential metabolites and determining the metabolic stability of a compound. mdpi.comresearchgate.net

For indole-containing compounds, metabolism within liver microsomes is predominantly oxidative, catalyzed by the CYP450 superfamily of enzymes. nih.govnih.gov Based on studies of other indole (B1671886) derivatives, the primary metabolic transformations for 3-(1H-Indol-1-yl)-2-methylpropanoic acid are anticipated to involve hydroxylation at various positions on the indole ring. The propanoic acid side chain may also undergo metabolic changes.

Potential phase I metabolic reactions include:

Hydroxylation of the Indole Ring: This is a common metabolic pathway for indole derivatives. researchgate.net Various CYP isoforms can introduce hydroxyl groups onto the aromatic ring, leading to the formation of multiple mono-hydroxylated isomers.

Oxidation of the Propanoic Acid Side Chain: The side chain could be a target for oxidative enzymes, potentially leading to hydroxylation or further oxidation.

N-Dealkylation: Although the indole nitrogen is part of the aromatic ring, enzymatic cleavage of the bond connecting the indole nucleus to the propanoic acid moiety is a theoretical possibility, though likely a minor pathway.

Subsequent to phase I oxidation, the resulting metabolites can undergo phase II conjugation reactions, such as glucuronidation or sulfation, to increase their water solubility and facilitate excretion. nih.gov

Table 1: Predicted Phase I Metabolites of this compound in Hepatic Microsomes

| Predicted Metabolite | Metabolic Reaction | Enzyme System |

| Hydroxylated-indole derivatives | Aromatic Hydroxylation | Cytochrome P450 |

| Hydroxylated-side chain derivatives | Aliphatic Hydroxylation | Cytochrome P450 |

This table is predictive and based on general metabolic pathways of indole compounds, as specific data for this compound is not available.

Metabolic stability, assessed by the rate of disappearance of the parent compound in an in vitro system, is a key parameter in drug discovery. frontiersin.org It is typically measured as the in vitro half-life (t½) and intrinsic clearance (CLint). frontiersin.org For indole-5-propanoic acid derivatives, microsomal stability has been evaluated to predict their behavior in vivo. nih.gov Compounds with substituents on the beta position of the propanoic acid group have been employed to improve metabolic stability by preventing β-oxidation. nih.gov Given the methyl group at the 2-position (alpha to the carboxyl group) of the propanoic acid side chain in this compound, it may exhibit altered metabolic stability compared to its unsubstituted counterpart.

Metabolism in Preclinical Animal Models

While in vitro studies provide initial insights, preclinical animal models are essential for understanding the complete metabolic profile, including absorption, distribution, metabolism, and excretion (ADME) of a compound in a whole organism.

In animal models, the metabolites of indole derivatives can be identified in biological matrices such as plasma, urine, and feces. For indole-3-propionic acid, a structural isomer, studies in rats have shown it can improve glucose metabolism, suggesting its absorption and systemic distribution. researchgate.net The major metabolites of this compound in vivo would likely be the hydroxylated and conjugated products formed in the liver, as predicted by the in vitro studies.

The primary biotransformation pathways in preclinical models are expected to mirror those observed in vitro, dominated by hepatic oxidation and subsequent conjugation. Following oral administration, the compound would be absorbed from the gastrointestinal tract and undergo first-pass metabolism in the liver. The resulting metabolites, along with any unchanged parent compound, would then be distributed systemically before being eliminated, primarily through the kidneys (in urine) or the liver (in bile and feces).

Influence of Gut Microbiota on Compound Metabolism (drawing from indole-3-propionic acid research)

The gut microbiota plays a crucial role in the metabolism of many xenobiotics and dietary components, including the amino acid tryptophan, the precursor to indole derivatives. frontiersin.orgnih.gov Indole and its derivatives, such as indole-3-propionic acid (IPA), are well-known products of tryptophan metabolism by gut bacteria. frontiersin.orgmdpi.comnih.gov

The production of IPA from tryptophan is entirely dependent on intestinal microbes. frontiersin.org Certain bacterial species, like Clostridium sporogenes, are known to produce IPA. frontiersin.org This microbial metabolism can significantly influence the systemic levels of indole compounds and their biological effects. nih.gov Given that this compound is an N-substituted indole, it is plausible that the gut microbiota could directly act on this compound. Potential microbial transformations could include:

Degradation of the side chain: Bacteria possess a vast array of enzymes that could potentially cleave or modify the 2-methylpropanoic acid side chain.

Metabolism of the indole ring: Anaerobic bacteria can degrade the indole nucleus, often initiating the process with hydroxylation at the C2 position. nih.gov

Preclinical Evaluation and Potential Therapeutic Applications in Disease Models

Assessment in Inflammatory Disease Models

While direct studies on 3-(1H-Indol-1-yl)-2-methylpropanoic acid in inflammatory models are limited, research on the closely related gut microbial metabolite, indole-3-propionic acid (IPA), provides significant insights into the potential anti-inflammatory properties of this class of compounds. IPA has demonstrated anti-inflammatory and antioxidant activities. frontiersin.orgresearchgate.netnih.gov These properties are relevant in diseases where excessive inflammation and tissue damage are key drivers of morbidity and mortality. frontiersin.orgresearchgate.net For instance, in sepsis-induced gut dysbiosis, IPA treatment in mice resulted in lower serum levels of inflammatory mediators. asm.org The anti-inflammatory effects of IPA are believed to be mediated, in part, through the aryl hydrocarbon receptor (AhR) signaling pathway, which can lead to the enhanced expression of anti-inflammatory cytokines. researchgate.netnih.gov Furthermore, IPA has been shown to inhibit the production of the pro-inflammatory cytokine IL-1β in macrophages by targeting methionine metabolism and subsequently inhibiting the NF-κB signaling pathway. nih.gov In models of inflammatory bowel disease (IBD), where IPA levels are often reduced, treatment with IPA has been shown to improve clinical outcomes and enhance intestinal barrier function. physiology.org

Investigation in Microbial Infection Models (e.g., antibacterial, antifungal, antitubercular)

The antimicrobial properties of indolepropanoic acid derivatives have been a subject of significant investigation, particularly their activity against mycobacteria. Indole-3-propionic acid (IPA) has been identified as an unusual antibiotic produced by the human gut microbiota with a narrow but potent spectrum of activity. frontiersin.orgnih.govfrontiersin.org

Antibacterial and Antitubercular Activity: IPA has demonstrated notable activity against a broad range of mycobacteria, including drug-resistant Mycobacterium tuberculosis (Mtb) and non-tuberculous mycobacteria (NTM). frontiersin.orgfrontiersin.orgnih.gov Its mechanism of action is distinct from many conventional antibiotics; it targets the tryptophan biosynthesis pathway, which is essential for Mtb's survival in vivo. nih.govtandfonline.com IPA acts as an allosteric inhibitor of anthranilate synthase (TrpE), mimicking tryptophan and thereby blocking the synthesis of this crucial amino acid. nih.gov This unique mechanism suggests that IPA and its derivatives could be valuable starting points for developing new anti-tubercular drugs. nih.govnih.gov In a mouse model of TB infection, IPA demonstrated in vivo efficacy, reducing the bacterial load in the lungs without causing significant toxicity. mdpi.comtandfonline.com However, IPA has shown no significant activity against common Gram-positive bacteria like Staphylococcus aureus or Gram-negative bacteria such as Escherichia coli, Pseudomonas aeruginosa, and Acinetobacter baumannii. frontiersin.orgmdpi.com Some N-acyl hydrazone derivatives of indole-3-propionic acid have shown moderate activity against E. coli. uobaghdad.edu.iq

Antifungal Activity: Research also indicates that IPA can induce programmed cell death in Candida albicans in a process dependent on Ca²⁺, suggesting a potential antifungal application. mdpi.com

Table 1: Antimicrobial Activity of Indole-3-Propionic Acid (IPA)

| Organism Type | Specific Organism | Observed Effect | Mechanism of Action |

|---|---|---|---|

| Bacteria | Mycobacterium tuberculosis (including drug-resistant strains) | Inhibits growth in vitro and in vivo | Allosteric inhibition of anthranilate synthase (TrpE) in the tryptophan biosynthesis pathway nih.govtandfonline.com |

| Bacteria | Non-tuberculous mycobacteria (NTM) | Inhibits growth in vitro | Targets amino acid biosynthesis frontiersin.orgfrontiersin.org |

| Bacteria | Gram-positive (S. aureus) & Gram-negative (E. coli, P. aeruginosa) | No significant activity | Not applicable |

| Fungi | Candida albicans | Induces programmed cell death | Ca²⁺-dependent mechanism mdpi.com |

Exploration in Neurodegenerative Disease Models (e.g., amyloid-beta related pathologies, based on MRZ-99030)

Derivatives of indolepropanoic acid have been investigated as potential therapeutic agents for neurodegenerative diseases, particularly those characterized by the aggregation of amyloid-beta (Aβ) peptides, a hallmark of Alzheimer's disease. mdpi.com A notable example is the dipeptide MRZ-99030, which incorporates a d-tryptophan (B555880) moiety. nih.gov

MRZ-99030 has been identified as a novel modulator of Aβ aggregation. nih.govnih.gov Instead of preventing the initial interaction between Aβ monomers, it promotes the formation of large, amorphous, non-amyloidogenic aggregates. arvojournals.orgresearchgate.net This action effectively redirects the aggregation pathway away from the formation of toxic, soluble oligomeric Aβ species, which are considered a major cause of synaptic dysfunction and neurodegeneration in Alzheimer's disease. nih.govnih.gov

Preclinical studies have demonstrated that MRZ-99030 can reverse the synaptotoxic effects of Aβ oligomers. In murine hippocampal slices, it was shown to rescue deficits in long-term potentiation (LTP), an electrophysiological correlate of memory, that were induced by Aβ oligomers. nih.govarvojournals.org Furthermore, MRZ-99030 prevented the increase in resting calcium levels in neuronal dendrites and spines caused by Aβ oligomers. researchgate.net In animal models, administration of MRZ-99030 protected against cognitive deficits in memory tasks. nih.gov The related compound, indole-3-propionic acid, has also been shown to be a potent antioxidant and an inhibitor of Aβ fibril formation, conferring neuroprotective effects against oxidative stress. nih.gov

Table 2: Effects of MRZ-99030 in Amyloid-Beta Pathology Models

| Model System | Key Finding | Mechanism Implication |

|---|---|---|

| In vitro Aβ Aggregation Assays | Promotes formation of large, amorphous, non-amyloidogenic Aβ aggregates arvojournals.orgresearchgate.net | Reduces the concentration of toxic soluble oligomeric Aβ species nih.govnih.gov |

| Murine Hippocampal Slices | Reversed Aβ oligomer-induced deficits in long-term potentiation (LTP) nih.govarvojournals.org | Protects against synaptic dysfunction |

| Cultured Pyramidal Neurons | Prevented Aβ oligomer-induced increase in dendritic and spine Ca²⁺ levels researchgate.net | Stabilizes neuronal calcium homeostasis |

| Rat and Mouse Cognitive Models | Ameliorated cognitive deficits in object recognition and other memory tasks nih.gov | Potential for improving cognitive function |

Role in Metabolic Disorders (e.g., GPR40 agonists, PPARγ modulators, based on indole-propanoic acid derivatives)

Indole-propanoic acid derivatives have emerged as promising scaffolds for the development of novel therapeutic agents for metabolic disorders like type 2 diabetes. nih.gov Research has focused on their ability to modulate key receptors involved in glucose and lipid metabolism, such as G-protein coupled receptor 40 (GPR40) and peroxisome proliferator-activated receptors (PPARs). nih.govnih.gov

GPR40 Agonists: GPR40, which is highly expressed in pancreatic β-cells, plays a crucial role in mediating glucose-stimulated insulin (B600854) secretion (GSIS). nih.govnih.gov A series of indole-5-propanoic acid derivatives have been synthesized and identified as potent GPR40 agonists. nih.govacs.org Several of these compounds demonstrated significant GSIS effects in insulinoma cell lines, with some exhibiting EC₅₀ values in the nanomolar range. nih.govnih.gov For instance, compounds 8h (EC₅₀ = 58.6 nM), 8i (EC₅₀ = 37.8 nM), and 8o (EC₅₀ = 9.4 nM) were identified as potent agonists with good metabolic stability. nih.govnih.gov Further structure-activity relationship studies on 2-aryl-substituted indole-5-propanoic acid derivatives also yielded potent GPR40 full agonists. acs.org

PPARγ Modulators: PPARs are nuclear receptors that are central regulators of lipid and glucose metabolism. nih.gov Specifically, PPARγ is the molecular target for the thiazolidinedione class of antidiabetic drugs. nih.gov Structure-based design has led to the identification of indole (B1671886) propionic acids as potent dual PPARα/γ co-agonists. nih.gov Compounds such as 13 , 24 , and 28 were found to be submicromolar dual agonists, demonstrating the potential of the indole propionic acid scaffold to modulate these key metabolic receptors. nih.gov

The broader parent compound, indole-3-propionic acid (IPA), has also been linked to beneficial metabolic effects, including improved blood glucose, increased insulin sensitivity, and inhibition of liver lipid synthesis. nih.govnih.gov

Impact on Gut Microbiota Composition and Function in Disease States (drawing from indole-3-propionic acid research)

Indole-3-propionic acid (IPA) is a metabolite produced exclusively by the gut microbiota from dietary tryptophan. nih.govnih.gov As such, its presence and concentration are intrinsically linked to the composition and function of the gut microbiome. Research on IPA provides a strong basis for understanding how this compound might interact with and influence the gut microbial ecosystem in various disease states.

In a mouse model of sepsis, treatment with IPA led to a significant shift in the intestinal microbiota composition. Specifically, it enriched the population of the Bifidobacteriaceae family while depleting the Enterobacteriaceae family. asm.orgasm.org This modulation of the gut microbiota was directly linked to the protective effects of IPA, as the survival benefits were negated when the gut microbiota was depleted with antibiotics. asm.org This suggests that IPA's therapeutic effects in sepsis are, at least in part, mediated through its ability to correct gut dysbiosis. asm.orgasm.org

Table 3: Influence of Indole-3-Propionic Acid (IPA) on Gut Microbiota in Disease Models

| Disease Model | Effect of IPA Administration | Observed Change in Microbiota | Functional Outcome |

|---|---|---|---|

| Sepsis (Mouse Model) | Conferred a survival advantage and reduced inflammation asm.orgasm.org | Enrichment of Bifidobacteriaceae; Depletion of Enterobacteriaceae asm.orgasm.org | Amelioration of sepsis-induced gut dysbiosis |

| Diet-Induced Obesity/Hyperlipidemia | Associated with the antihyperlipidemic effects of DNJ asm.org | Promoted growth of Akkermansia and Clostridium group XIVa asm.org | Contributes to improved metabolic parameters |

| Intestinal Inflammation (Colitis Models) | Mitigated inflammation and corrected microbial dysbiosis nih.gov | Increased abundance of tryptophan-metabolizing bacteria (e.g., Clostridium) nih.gov | Enhanced production of beneficial indole derivatives through microbial cross-feeding |

Advanced Analytical Techniques for Research Characterization and Quantification

Spectroscopic Characterization (NMR, IR, UV-Vis, Mass Spectrometry)

Spectroscopic methods are indispensable for the structural confirmation and purity assessment of synthesized compounds. Each technique provides unique information about the molecule's architecture and electronic properties. While specific experimental data for 3-(1H-Indol-1-yl)-2-methylpropanoic acid is not widely available in public literature, the principles of its characterization can be described.

Structural Elucidation of Synthesized Compounds and Metabolites

The unambiguous determination of the molecular structure of this compound and its potential metabolites relies on the combined use of several spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for elucidating the carbon-hydrogen framework.

¹H NMR: The proton NMR spectrum would confirm the presence of all hydrogen atoms. Key signals would include those for the indole (B1671886) ring protons, the methine proton at the chiral center (C2), the methyl group protons, and the methylene (B1212753) protons of the propanoic acid chain. The coupling patterns and chemical shifts would be crucial in confirming the substitution pattern, particularly the attachment at the N-1 position of the indole ring, which would be distinct from its C-3 substituted isomer.

¹³C NMR: The carbon spectrum would show distinct signals for each carbon atom in the molecule, including the carbonyl carbon of the carboxylic acid, the carbons of the indole ring, and the aliphatic carbons of the side chain.

Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present in the molecule. The spectrum for this compound would be expected to show a broad absorption band for the O-H stretch of the carboxylic acid (around 2500-3300 cm⁻¹) and a sharp, strong absorption for the C=O (carbonyl) stretch (around 1700-1725 cm⁻¹). Characteristic peaks for C-H and N-H (if any residual starting material) stretching and bending, as well as aromatic C=C vibrations from the indole ring, would also be present.

UV-Vis Spectroscopy: The UV-Vis spectrum provides information about the electronic transitions within the molecule. The indole ring is the primary chromophore, and its absorption spectrum, typically showing maxima around 220 nm and 280 nm, would confirm its presence. The substitution on the nitrogen atom might cause slight shifts in these absorption bands compared to unsubstituted indole.

Mass Spectrometry (MS): MS provides the molecular weight and fragmentation pattern, which aids in structural confirmation. High-resolution mass spectrometry (HRMS) would determine the exact molecular formula (C₁₂H₁₃NO₂). The fragmentation pattern in the mass spectrum would likely show a characteristic loss of the carboxyl group and fragmentation of the propanoic acid side chain, with a prominent peak corresponding to the stable indole moiety.

Table 9.1: Predicted Spectroscopic Data for this compound

| Technique | Predicted Key Features |

| ¹H NMR | Signals for indole aromatic protons, N-CH₂ methylene protons, C-H methine proton, C-CH₃ methyl protons, and COOH acid proton. |

| ¹³C NMR | Resonances for carbonyl carbon, indole aromatic carbons, and aliphatic side-chain carbons. |

| IR (cm⁻¹) | ~2500-3300 (O-H stretch, broad), ~1700-1725 (C=O stretch, strong), ~1600 (Aromatic C=C stretch). |

| UV-Vis (nm) | λmax ~220 and ~280, characteristic of the indole chromophore. |

| Mass Spec (m/z) | Molecular ion peak [M]⁺ corresponding to the molecular weight (203.24 g/mol ); fragmentation peaks showing loss of COOH. |

Confirmation of Purity and Identity

The combination of these spectroscopic techniques is essential for confirming the identity and purity of a synthesized batch of this compound. The absence of signals from impurities or starting materials in NMR and the sharpness of characteristic peaks in IR can indicate high purity. Mass spectrometry can detect impurities with different molecular weights.

Chromatographic Methods (HPLC, LC-MS, GC-MS) for Purity and Quantification

Chromatographic techniques are vital for separating the target compound from impurities, determining its purity, and quantifying its concentration in various samples.

Development of Analytical Methods for Biological Matrices

To study the pharmacokinetics or metabolism of this compound, robust analytical methods for its detection in biological matrices like plasma, urine, or tissue homogenates are necessary.

High-Performance Liquid Chromatography (HPLC): HPLC, often coupled with UV detection, is a standard method for purity assessment and quantification. A reversed-phase C18 column with a mobile phase consisting of an acetonitrile/water or methanol/water gradient with an acid modifier (like formic acid or acetic acid) would likely be effective for separating the compound from more polar or non-polar impurities.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS combines the separation power of HPLC with the sensitivity and specificity of mass spectrometry. It is the gold standard for quantifying low concentrations of drugs and their metabolites in complex biological fluids. A method would be developed using selected ion monitoring (SIM) or multiple reaction monitoring (MRM) for high sensitivity and specificity.

Chiral Chromatography for Enantiomeric Purity

Since this compound possesses a chiral center at the C2 position of the propanoic acid chain, it exists as a pair of enantiomers. As enantiomers often have different pharmacological activities, it is crucial to separate and quantify them.

Chiral HPLC: This is achieved using a chiral stationary phase (CSP). Polysaccharide-based columns (e.g., cellulose (B213188) or amylose (B160209) derivatives) are commonly used for this purpose. The development of a chiral HPLC method would involve screening different chiral columns and mobile phases to achieve baseline separation of the two enantiomers, allowing for the determination of enantiomeric excess (ee) or enantiomeric ratio (er).

X-ray Crystallography for Solid-State Structure and Protein-Ligand Complexes

X-ray crystallography is the definitive technique for determining the three-dimensional atomic structure of a molecule in its solid state. Obtaining a single crystal of sufficient quality of this compound would allow for the precise determination of bond lengths, bond angles, and the conformation of the molecule in the crystal lattice. Furthermore, if this compound is designed to interact with a specific protein target, co-crystallization with the protein could elucidate the specific binding interactions at the atomic level, providing invaluable information for structure-based drug design. To date, no public crystal structure data for this specific compound or its protein complexes is available.

Biophysical Techniques for Ligand-Target Interaction Analysis (e.g., SPR, ITC)

A comprehensive search of scientific literature and databases did not yield specific research findings on the use of biophysical techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) for the characterization and quantification of "this compound." Consequently, no detailed research findings or data tables on its ligand-target interactions can be provided.

While the application of these techniques is fundamental in drug discovery and molecular biology for elucidating the binding characteristics of a compound to its biological target, there is no publicly available data demonstrating their use with "this compound."

For context, Surface Plasmon Resonance (SPR) is a label-free optical technique that allows for the real-time monitoring of biomolecular interactions. It provides kinetic data on the association (k_a) and dissociation (k_d) rates of a ligand binding to a target, from which the equilibrium dissociation constant (K_D) can be calculated. This offers a detailed understanding of the binding affinity and kinetics of the interaction.

Isothermal Titration Calorimetry (ITC), on the other hand, directly measures the heat change that occurs upon the binding of a ligand to its target molecule. This technique provides a complete thermodynamic profile of the interaction, including the binding affinity (K_D), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of binding. These parameters offer insights into the forces driving the binding event.

Although these techniques are standard in the characterization of novel chemical entities, no published studies were found that have applied them to investigate the molecular interactions of "this compound." Therefore, data tables and detailed research findings for this specific compound are not available.

Future Research Directions and Translational Perspectives

Development of Next-Generation Indole-Propanoic Acid Derivatives

The development of novel analogs based on a lead compound is a cornerstone of medicinal chemistry. For 3-(1H-Indol-1-yl)-2-methylpropanoic acid, future efforts will likely focus on systematic structural modifications to optimize its pharmacological profile. This involves extensive Structure-Activity Relationship (SAR) studies to understand how changes to the molecule's structure affect its biological activity. nih.gov

Key strategies for developing next-generation derivatives include:

Modification of the Indole (B1671886) Ring: Introducing various substituents (e.g., halogens, nitro groups, alkyl groups) at different positions on the indole's benzene (B151609) ring can significantly influence activity. mdpi.com For instance, the presence of halogen derivatives at positions 5 or 7 has been shown to affect the cytotoxicity of other indole compounds. mdpi.com

Alterations to the Propanoic Acid Side Chain: The length, rigidity, and substituents on the propanoic acid chain are critical. Modifying the methyl group or the carboxylic acid function could enhance potency, selectivity, and pharmacokinetic properties like absorption and metabolism.

Systematic SAR Studies: A library of derivatives would be synthesized and screened to identify compounds with improved activity. nih.gov For example, research on indole-5-propanoic acid derivatives as GPR40 agonists involved preparing various derivatives to evaluate their agonistic activities, leading to the identification of potent compounds with good microsomal stability. nih.gov This approach allows for the optimization of lead compounds into viable drug candidates. mdpi.com

These synthetic efforts aim to generate new chemical entities with enhanced efficacy, reduced off-target effects, and better "drug-like" properties, paving the way for preclinical development. mdpi.com

Exploration of Combination Therapies

The complexity of many diseases, particularly cancer, often necessitates treatment with multiple therapeutic agents. nih.gov Combination therapies can enhance efficacy, overcome drug resistance, and reduce toxicity by using lower doses of individual drugs. Future research should explore the potential of this compound and its derivatives as components of such regimens.

Indole derivatives have already shown promise in combined therapy approaches. For example, certain indole compounds have been identified as promising agents for use in combination with doxorubicin (B1662922) in cancer treatment. mdpi.com Similarly, studies on indole-linked sulfonamides showed synergistic or additive effects when combined with the anti-tuberculosis drug rifampicin. acs.org

Potential avenues for combination therapy research include:

Oncology: Combining indole-propanoic acid derivatives with established chemotherapeutic agents or targeted therapies could be explored. nih.gov Vinca alkaloids, which are indole-containing compounds, are already used in broad-spectrum antitumor therapies, both alone and in combination. nih.gov

Infectious Diseases: The potential for synergy with existing antibiotics or antifungals could address the growing problem of antimicrobial resistance. acs.org

Inflammatory Disorders: Co-administration with anti-inflammatory drugs could provide a multi-pronged approach to managing chronic inflammatory conditions. researchgate.net

These studies would involve in vitro and in vivo models to assess synergy, antagonism, and the mechanisms underlying the combined effects.

Investigation into Underexplored Biological Activities

The indole scaffold is considered a "privileged" structure due to its ability to interact with a wide range of biological targets. mdpi.com While research on indole-propanoic acids has often focused on antioxidant, anti-inflammatory, and neuroprotective effects, numerous other biological activities remain underexplored. researchgate.netnih.gov

Future investigations could focus on:

Antimicrobial and Antiviral Activity: The broad therapeutic potential of the indole scaffold includes antimicrobial and antiviral properties. acs.org Systematic screening of this compound and its derivatives against a panel of bacteria, fungi, and viruses could uncover new therapeutic uses.

Enzyme Inhibition: Many indole-containing compounds act as enzyme inhibitors. nih.govrsc.org For instance, derivatives have been designed as potent inhibitors of cytosolic phospholipase A2α (cPLA2α), which is involved in inflammation. nih.gov Screening against various enzyme families, such as kinases, proteases, or cyclooxygenases, could reveal novel mechanisms of action. mdpi.comrsc.org

Receptor Modulation: Indole derivatives are known to act on various receptors, including serotonin (B10506) (5-HT) receptors. mdpi.com Investigating the interaction of these compounds with different G-protein coupled receptors (GPCRs) or nuclear receptors could lead to treatments for a variety of conditions.

Polypharmacology: A single compound that acts on multiple targets can be beneficial for complex diseases. The potential for 3-[5-(1H-Indol-3-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl]-propionic acid to act as a multi-target agent has been explored, suggesting that related compounds could also possess this quality. mdpi.com

A broad-based screening approach using modern high-throughput technologies could efficiently identify novel and unexpected biological activities for this class of compounds.